2-(4-methoxybenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-28-17-7-9-18(10-8-17)32(26,27)25-13-12-24-11-5-6-19(24)22(25)16-14-20(29-2)23(31-4)21(15-16)30-3/h5-11,14-15,22H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDIMFDVEZYCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. While specific synthetic routes may vary, they often include the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions involving appropriate aryl and sulfonyl groups.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation across various lines. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression.
- Case Study : A related compound demonstrated cytotoxic effects on leukemia cell lines with GI₅₀ values ranging from 2.12 to 4.58 μM . This suggests that modifications to the pyrrolo[1,2-a]pyrazine structure can enhance anticancer efficacy.
Antimicrobial Activity
Compounds containing sulfonamide moieties have been documented for their antimicrobial properties. The sulfonamide functionality is crucial in enhancing the binding affinity to bacterial enzymes.
- Findings : A study reported that sulfonamide derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC₅₀ values significantly lower than standard antibiotics .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of key enzymes involved in cancer metabolism and bacterial growth.
- Binding Interactions : Docking studies indicate favorable interactions with amino acids in target proteins such as acetylcholinesterase and urease .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC₅₀ Values (μM) | Notes |
|---|---|---|---|
| Anticancer | 5-Pyrazoline derivatives | 2.12 - 4.58 | Effective against leukemia cell lines |
| Antibacterial | Sulfonamide derivatives | Varies (e.g., 0.63) | Strong activity against specific strains |
| Enzyme Inhibition | Various sulfonamide derivatives | 1.13 - 6.28 | Effective against urease |
Comparison with Similar Compounds
Structural Analog 1: 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-Dimethoxyphenyl)-1H,2H,3H,4H-Pyrrolo[1,2-a]pyrazine
Key Features :
Comparison :
- Substituent Position : The user’s compound has a 4-methoxybenzenesulfonyl group and a fully substituted 3,4,5-trimethoxyphenyl group, whereas this analog has fewer methoxy groups (positions 2,5).
- Bioactivity Implications : The 3,4,5-trimethoxyphenyl group in the user’s compound is a hallmark of tubulin-binding agents (e.g., combretastatin analogs), which are absent in this analog .
Structural Analog 2: (3,4,5-Trimethoxyphenyl)(1-(3,4,5-Trimethoxyphenyl)-1H-Pyrrol-2-yl)methanone (Compound 59)
Key Features :
- Pyrrole core substituted with two 3,4,5-trimethoxyphenyl groups.
- Molecular formula: C23H25NO7 (MW: 433.45 g/mol) .
Comparison :
- Core Structure : Pyrrole vs. pyrrolo[1,2-a]pyrazine.
- Functional Groups : Both compounds feature 3,4,5-trimethoxyphenyl groups, but the user’s compound includes a sulfonamide linker.
- Bioactivity : Compound 59 inhibits tubulin polymerization (IC50: 1.2 µM) , suggesting the user’s compound may share similar mechanisms due to the trimethoxyphenyl moiety.
Structural Analog 3: 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-pyrazol-1-yl]benzenesulfonamide Derivatives
Key Features :
Comparison :
- Core Structure : Pyrazoline vs. pyrrolo[1,2-a]pyrazine.
- Sulfonamide Group : Both compounds include benzenesulfonamide moieties, which are critical for enzyme inhibition (e.g., carbonic anhydrase IX/XII).
- Bioactivity : The user’s compound may exhibit enhanced solubility or target affinity due to the 4-methoxybenzenesulfonyl group compared to unsubstituted sulfonamides .
Structural Analog 4: N-(5-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]pyridin-3-yl)-4-Methoxybenzamide
Key Features :
Comparison :
- Core Structure : Pyrrolo[2,3-b]pyridine vs. pyrrolo[1,2-a]pyrazine.
- Substituents : Both compounds have methoxy-substituted aromatic systems, but the user’s compound lacks an amide linker.
- Synthetic Route : Silica gel purification is common for such heterocycles, suggesting shared synthetic challenges (e.g., regioselectivity) .
Preparation Methods
Preparation of 2-Formyl-N-Propargylpyrrole
Starting with 2-formylpyrrole, propargylation at the nitrogen position is achieved using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The resulting 2-formyl-N-propargylpyrrole serves as the precursor for cyclization.
Cyclization with Active Methylene Compounds
Treatment of 2-formyl-N-propargylpyrrole with active methylene compounds (e.g., malononitrile or methyl cyanoacetate) in the presence of ammonium acetate induces condensation, cyclization, and aromatization. For example, refluxing in ethanol with piperidine as a base generates the pyrrolo[1,2-a]pyrazine core.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Malononitrile | Ethanol | Reflux | 65–75 |
| Methyl cyanoacetate | Toluene | 110°C | 70–80 |
This step establishes the bicyclic structure, though substituents at positions 1 and 2 remain unfunctionalized.
Introduction of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging methodologies from PMC studies on pyrrolo[3,2-c]pyridines.
Bromination of the Pyrrolo[1,2-a]Pyrazine Core
Electrophilic bromination at position 1 of the pyrrolo[1,2-a]pyrazine core is performed using N-bromosuccinimide (NBS) in dichloromethane. This yields 1-bromo-pyrrolo[1,2-a]pyrazine, a versatile intermediate for cross-coupling.
Suzuki Coupling with 3,4,5-Trimethoxyphenylboronic Acid
The brominated intermediate reacts with 3,4,5-trimethoxyphenylboronic acid under microwave-assisted Suzuki conditions:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : 1,4-Dioxane/H₂O (3:1)
- Temperature : 125°C (microwave, 26 minutes).
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Maximizes to 85% |
| Solvent polarity | 1,4-Dioxane/H₂O | Enhances solubility |
| Reaction time | 26 minutes | Prevents degradation |
This step installs the 3,4,5-trimethoxyphenyl group at position 1 with high regioselectivity.
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The 4-methoxybenzenesulfonyl group is introduced via nucleophilic substitution, following protocols from UCL’s sulfonyl chloride synthesis.
Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride is prepared by chlorination of 4-methoxybenzenesulfonic acid using PCl₅ in dichloroethane. The product is isolated via vacuum distillation.
Sulfonylation of the Pyrrolo[1,2-a]Pyrazine Intermediate
The 1-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine intermediate is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to facilitate sulfonylation at position 2.
Reaction Setup
- Molar ratio : 1:1.2 (core:sulfonyl chloride)
- Solvent : Dry CH₂Cl₂
- Temperature : 0°C to room temperature
- Yield : 78–82%.
Critical Considerations
- Exclusion of moisture prevents hydrolysis of the sulfonyl chloride.
- Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Final Functionalization and Purification
Hydrogenation for Saturation
The exocyclic double bond in the pyrrolo[1,2-a]pyrazine core is saturated via catalytic hydrogenation. Using Pd/C (10 wt%) under H₂ atmosphere in methanol achieves full reduction without affecting methoxy or sulfonyl groups.
Purification via Column Chromatography
The crude product is purified using silica gel chromatography with a gradient of ethyl acetate in hexane (20–50%). Analytical HPLC confirms purity >95%.
Alternative Synthetic Routes
Friedel-Crafts Acylation Approach
An alternative route, reported by Thieme Connect, employs Friedel-Crafts acylation of α-pyrroloacetonitriles with methyl chlorooxoacetate. Subsequent hydrogenation and DDQ-mediated aromatization yield the sulfonylated product.
Comparative Efficiency
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Cascade Cyclization | 4 | 62 | 48 |
| Friedel-Crafts Route | 5 | 58 | 72 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure and regiochemistry of substituents, with bond lengths and angles consistent with DFT calculations.
Q & A
Basic: What are the standard synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols, such as:
- Grignard reagent coupling : Reacting intermediates with organometallic reagents (e.g., alkyl/aryl Grignard) in dry THF at controlled temperatures (0°C to room temperature), followed by aqueous quenching and purification via silica gel chromatography .
- Catalyzed cross-coupling : Using palladium or copper catalysts in solvents like DMF or dichloromethane to form heterocyclic cores .
- Ring-closing reactions : Refluxing intermediates with chloranil in xylene for 25–30 hours, followed by NaOH washing and recrystallization .
Key factors : Solvent polarity (THF vs. DMF), catalyst loading, and reaction time significantly impact yield. For example, extended reflux durations (>24 hours) may improve cyclization but risk side reactions .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and sulfonyl group orientation .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and verifies regiochemistry .
- HPLC : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .
Advanced: How can researchers optimize reaction conditions to address low yields in the final step?
Answer:
- Solvent screening : Replace THF with higher-boiling solvents (e.g., toluene) to enhance thermal stability during prolonged reactions .
- Catalyst optimization : Test Pd/C vs. CuI for Suzuki-Miyaura couplings; Pd/C may reduce byproducts in sulfonyl group incorporation .
- Quenching protocols : Adjust pH during aqueous workup (e.g., pH 7–8) to minimize hydrolysis of sensitive moieties .
Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?
Answer:
- Structural benchmarking : Compare methoxy substitution patterns (e.g., 3,4,5-trimethoxy vs. 4-methoxy) using computational docking to assess target binding affinity .
- Bioassay standardization : Replicate assays under identical conditions (e.g., fungal tyrosinase inhibition protocols in ) to isolate substituent effects .
- Meta-analysis : Review analogs like triazolo-pyrimidines () to identify trends in activity vs. logP or steric bulk .
Advanced: What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modification : Replace the pyrrolo-pyrazine core with pyrazolo-pyrimidine () to evaluate heterocycle rigidity on bioactivity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonyl moiety to modulate solubility and metabolic stability .
- Bioisosteric replacement : Substitute 3,4,5-trimethoxyphenyl with 3,4-methylenedioxyphenyl (—Note: BenchChem data excluded per guidelines) to retain π-π interactions while altering pharmacokinetics.
Basic: What solubility properties should be considered for in vitro assays?
Answer:
- Polar solvents : The compound’s sulfonyl and methoxy groups enhance solubility in DMSO or ethanol, but precipitation may occur in aqueous buffers (e.g., PBS). Pre-screen solubility via nephelometry .
- Co-solvents : Use ≤5% DMSO in cell culture media to maintain bioactivity without cytotoxicity .
Advanced: How can researchers troubleshoot persistent low yields during scale-up?
Answer:
- Purification refinement : Replace column chromatography with preparative HPLC for higher-resolution separation of closely eluting byproducts .
- Temperature control : Implement gradual heating/cooling cycles during Grignard reactions to prevent exothermic decomposition .
- Reagent quality : Use freshly distilled THF and anhydrous MgSO₄ to avoid moisture-induced side reactions .
Basic: What spectroscopic signatures distinguish this compound from its des-methyl analogs?
Answer:
- ¹H NMR : The 3,4,5-trimethoxyphenyl group shows a singlet at δ 3.85 ppm (9H integration), absent in mono-methoxy analogs .
- IR spectroscopy : Sulfonyl S=O stretches appear at ~1350 cm⁻¹ and 1150 cm⁻¹, while pyrrolo N-H stretches are observed near 3300 cm⁻¹ .
Advanced: What mechanistic hypotheses exist for the compound’s biological activity, and how can they be tested?
Answer:
- Kinase inhibition : Hypothesized based on triazolo-pyrimidine analogs (). Validate via kinase profiling assays (e.g., ADP-Glo™) .
- DNA intercalation : Test via ethidium bromide displacement assays, given the planar pyrrolo-pyrazine core .
- Metabolic stability : Use liver microsome models to assess cytochrome P450-mediated degradation, correlating with methoxy group positions .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?
Answer:
- DFT calculations : Predict electrophilic sites (e.g., sulfonyl oxygen nucleophilicity) for functionalization reactions .
- Molecular dynamics : Simulate solvent interactions to optimize recrystallization conditions (e.g., ethanol/water ratios) .
- Docking studies : Map binding poses to biological targets (e.g., tubulin for antitumor activity) using PyMol or AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
